Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)
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Overview
Description
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is a complex organic compound that features a morpholine ring and an indole moiety. The indole nucleus is known for its presence in various bioactive compounds, making this compound of significant interest in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) typically involves the acylation of morpholine with an indole derivative. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is unique due to its combination of a morpholine ring and an indole moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is a notable example, combining the structural features of morpholine and indole, which are known for their therapeutic potential. This article delves into the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a morpholine ring linked to an indole moiety, specifically designed to enhance biological activity through structural modifications. The synthesis typically involves the reaction of morpholine with various acylating agents that introduce the indole-derived substituent.
1. Anticancer Properties
Recent studies have demonstrated that morpholine derivatives exhibit significant anticancer activity:
- Inhibition of Cancer Cell Proliferation : Compounds derived from morpholine have shown promising results against various cancer cell lines. For instance, a study indicated that certain morpholine derivatives inhibited ovarian cancer cell proliferation with IC50 values ranging from 9.40 μM to 11.2 μM, comparable to standard chemotherapeutics like cisplatin (IC50 = 8.50 μM) .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Morpholine Derivative 1h | 9.40 | Ovarian |
Morpholine Derivative 1i | 11.2 | Ovarian |
Cisplatin | 8.50 | Ovarian |
- Mechanism of Action : The anticancer effects are partly attributed to the inhibition of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. Notably, some derivatives exhibited IC50 values against CA comparable to established inhibitors .
2. Neuroprotective Effects
Morpholine derivatives have also been explored for their neuroprotective properties:
- Cholinergic Modulation : Certain compounds have demonstrated the ability to improve memory deficits in animal models of Alzheimer's disease by inhibiting butyrylcholinesterase (BChE), which is linked to cognitive decline . The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurodegenerative conditions.
Case Study 1: Neuroprotective Activity
A study investigated the effects of a morpholine derivative on memory retrieval in a mouse model of Alzheimer's disease. Behavioral assays indicated significant improvements in long-term memory retrieval without adverse motor effects, suggesting a favorable safety profile .
Case Study 2: Antitumor Activity
In another investigation, morpholine-acetamide derivatives were synthesized and tested against ovarian cancer cell lines. The results confirmed substantial inhibitory effects on cell proliferation and highlighted the potential for these compounds as lead candidates in cancer therapy .
Properties
IUPAC Name |
7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-13-4-3-5-15-14(12-20)10-19(17(13)15)11-16(21)18-6-8-22-9-7-18/h3-5,10,12H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSRWBQOYRKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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